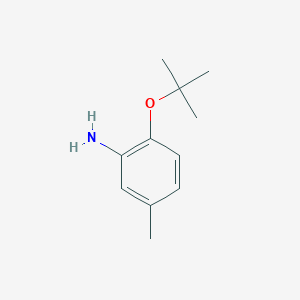

2-(Tert-butoxy)-5-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-[(2-methylpropan-2-yl)oxy]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-5-6-10(9(12)7-8)13-11(2,3)4/h5-7H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEQBNWNYUHZKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Pathways Involving 2 Tert Butoxy 5 Methylaniline

Mechanistic Investigations of Amine Reactivity (e.g., N-Alkylation, Oxidation, Electrophilic Aromatic Substitution)

The reactivity of the aniline (B41778) moiety is central to the chemical transformations of 2-(tert-butoxy)-5-methylaniline.

N-Alkylation: The nitrogen atom of the primary amine can readily undergo N-alkylation reactions. smolecule.com These reactions typically proceed via nucleophilic attack of the amine on an alkyl halide or through reductive amination. More advanced methods utilize transition metal catalysts, such as iridium(III) and ruthenium(II) complexes, to facilitate the N-alkylation of anilines with alcohols, providing a more atom-economical route. rsc.orgacs.org For sterically hindered anilines, specific catalysts and conditions may be required to achieve high yields. researchgate.net The tert-butoxy (B1229062) group at the ortho position can influence the rate and efficiency of N-alkylation due to its steric bulk.

Oxidation: The amine group is susceptible to oxidation, which can lead to a variety of products including N-oxides. The oxidation of anilines can also proceed via more complex pathways, such as oxidative dearomatization when treated with reagents like 2-iodoxybenzoic acid (IBX). mdpi.com Electrochemical methods have also been employed for the oxidation of alkyl aromatic compounds, offering an alternative to chemical oxidants. google.com Radical-mediated oxidations are also plausible, for instance, using di-tert-butyl peroxide, which can initiate C-H functionalization or other oxidative transformations. researchgate.net The specific products formed depend heavily on the oxidant and reaction conditions.

Electrophilic Aromatic Substitution (EAS): The amine group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. libretexts.org Its strong electron-donating nature significantly increases the nucleophilicity of the benzene (B151609) ring. However, this high reactivity can sometimes be a drawback, leading to polysubstitution. libretexts.org Furthermore, under the strongly acidic conditions often used for EAS (e.g., Friedel-Crafts reactions), the basic amine group can be protonated, forming an anilinium ion. This -NH₃⁺ group is strongly deactivating and meta-directing, effectively shutting down the desired reaction. To overcome this, the amine is often protected as an acetamide, which is still activating and ortho-, para-directing but less so than the free amine, allowing for controlled monosubstitution. libretexts.org

Role of the Tert-butoxy Group in Directing Aromatic Substitution and Reactivity (e.g., Steric and Electronic Influences)

The tert-butoxy group, positioned ortho to the amine, exerts a profound influence on the molecule's reactivity through both electronic and steric effects. ontosight.ai

Electronic Influences: The oxygen atom of the tert-butoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This makes the tert-butoxy group a strong electron-donating group and, consequently, a powerful activator for electrophilic aromatic substitution. Like the amine group, it directs incoming electrophiles to the ortho and para positions.

Steric Influences: The most significant contribution of the tert-butoxy group is its steric bulk. wikipedia.org This large group physically obstructs the position ortho to it (the 3-position), making it difficult for incoming electrophiles to attack this site. ontosight.ainumberanalytics.com This steric hindrance plays a crucial role in controlling the regioselectivity of reactions, often favoring substitution at the less hindered para position relative to the tert-butoxy group. numberanalytics.commsu.edu The steric congestion created by the tert-butoxy group can also affect the stability and conformation of the molecule and its reaction intermediates. ontosight.ai

The combined directing effects of the amine, tert-butoxy, and methyl groups determine the ultimate positions of substitution. The amine and tert-butoxy groups are the strongest activators, primarily directing incoming electrophiles. Their cumulative effect strongly activates the positions para to each group.

| Substituent | Electronic Effect | Directing Influence | Steric Hindrance |

| -NH₂ (Amino) | Strongly Activating (Resonance) | Ortho, Para | Low |

| -O-t-Bu (Tert-butoxy) | Strongly Activating (Resonance) | Ortho, Para | High |

| -CH₃ (Methyl) | Weakly Activating (Inductive/Hyperconjugation) | Ortho, Para | Low |

This table summarizes the electronic and steric properties of the substituents on the this compound ring.

Nucleophilic Substitution Pathways on the Aromatic Ring

Direct nucleophilic aromatic substitution (SNAr) on the electron-rich ring of this compound is generally unfavorable. SNAr reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) at the ortho or para positions to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. dalalinstitute.comlibretexts.org The subject molecule, with its three electron-donating groups, is deactivated towards such a pathway.

However, nucleophilic substitution can be achieved through alternative mechanisms:

Via Diazonium Salts: The primary amine group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HONO), typically generated in situ from NaNO₂ and a strong acid. The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in Sandmeyer or related reactions. This provides an indirect route for nucleophilic substitution on the aromatic ring. libretexts.orgdalalinstitute.com

Radical-Nucleophilic Aromatic Substitution (Sʀɴ1): This pathway involves a free radical intermediate. dalalinstitute.com While less common for this specific substrate, it represents a potential route under radical-generating conditions.

The synthesis of highly substituted diarylamines, which can involve nucleophilic aromatic substitution, is often limited by steric hindrance, which would be a significant factor for this compound. bris.ac.uk

Condensation Reactions and Spirocyclic Derivative Formation

Condensation Reactions: The primary amine of this compound can act as a nucleophile in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). It can also react with carboxylic acids and their derivatives (e.g., acid chlorides, esters) to form amides. nih.govd-nb.info These reactions are fundamental in synthetic organic chemistry for building more complex molecules. For instance, titanium(IV) chloride has been shown to be an effective mediator for the direct condensation of carboxylic acids and amines to form amides. d-nb.info

Spirocyclic Derivative Formation: The formation of spirocyclic compounds involving the this compound scaffold is plausible through multi-step sequences. One potential pathway involves an initial reaction at the amine followed by an intramolecular cyclization onto the aromatic ring. For example, a multicomponent reaction involving an aniline, an isatin, and an alkyne can lead to the formation of a spirooxindole intermediate, which can subsequently rearrange. acs.org Enantioselective methods for synthesizing spirocycles, such as spiroisoxazolones, have been developed using catalytic Conia-ene type reactions, showcasing advanced strategies for creating such complex architectures. acs.org The synthesis of a spirocyclic derivative from a related silylated aniline has also been reported.

Radical Reactions and Their Mechanistic Implications

The presence of multiple reactive sites makes this compound a substrate for various radical reactions.

Hydrogen Atom Transfer (HAT): The N-H bond of the amine, the C-H bonds of the methyl group, and the C-H bonds of the tert-butyl group are all potential sites for hydrogen atom abstraction by radical species. lumenlearning.com The tert-butoxyl radical, for example, is known to abstract hydrogen atoms from amines. nih.govresearchgate.net The bond dissociation energy (BDE) of each C-H and N-H bond will determine the selectivity of the HAT process. Generally, C-H bonds adjacent to heteroatoms (like the nitrogen in the amine) are weakened, making them more susceptible to abstraction. rsc.org

Radical-Initiated Cyclizations: Carbon-centered radicals generated on a side chain attached to the nitrogen or the ring could undergo intramolecular cyclization.

Reaction with Radical Initiators: Reagents like di-tert-butyl peroxide can serve as a source of tert-butoxyl radicals upon heating, initiating radical chain reactions. researchgate.net The decomposition of related compounds like tert-butyl perbenzoates proceeds through radical intermediates, and the rate of these reactions is influenced by steric factors from ortho substituents. cdnsciencepub.comcdnsciencepub.com

Sʀɴ1 Mechanism: As mentioned in section 3.3, a radical-nucleophilic substitution pathway is a possibility for introducing nucleophiles onto the aromatic ring. dalalinstitute.com

It is important to note that radical reactions can sometimes lack the high selectivity of ionic reactions, potentially leading to a mixture of products unless guided by specific structural features or catalysts. nih.gov

Stereochemical Control and Regioselectivity in Transformations

Regioselectivity: The regiochemical outcome of electrophilic aromatic substitution on this compound is a classic example of competing and reinforcing directing effects.

Activating Groups: The -NH₂, -O-t-Bu, and -CH₃ groups are all ortho-, para-directors.

Directing Power: -NH₂ ≈ -O-t-Bu > -CH₃.

Steric Hindrance: The tert-butoxy group severely hinders attack at the adjacent position 3.

Considering these factors, the most likely positions for electrophilic attack are:

Position 4 (para to the amine, meta to the tert-butoxy): This position is strongly activated by the amine group and moderately activated by the methyl group.

Position 6 (ortho to the amine, para to the methyl): This position is strongly activated by the amine and methyl groups.

The large steric bulk of the tert-butoxy group at position 2 makes an attack at position 3 highly unlikely. The final product distribution in a reaction like nitration or halogenation would depend on the specific electrophile and reaction conditions, but substitution at positions 4 and 6 is expected to dominate.

This table provides a qualitative prediction of regioselectivity for EAS on this compound.

Stereochemical Control: The steric hindrance imparted by the ortho-tert-butoxy group can lead to atropisomerism in derivatives of this compound. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. If a bulky substituent is introduced at the 6-position or on the nitrogen atom, the rotation around the C(aryl)-N or C(aryl)-C(substituent) bond could be restricted, leading to stable, separable enantiomers. The existence of stable C-N axial chirality has been demonstrated in related N-tert-butyl-N-methylaniline systems. researchgate.net This offers the potential to use chiral derivatives of this compound as ligands in asymmetric catalysis. researchgate.net

Computational and Theoretical Investigations of 2 Tert Butoxy 5 Methylaniline

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for investigating the electronic properties and thermodynamic stability of 2-(tert-butoxy)-5-methylaniline. researchgate.netnih.gov DFT methods model the electron density to determine the ground-state electronic structure, offering a balance between computational cost and accuracy. irjweb.comresearchgate.net

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests lower reactivity and higher stability. nih.govnih.gov For this compound, the electron-donating nature of the amino and tert-butoxy (B1229062) groups, along with the methyl group, would be expected to raise the HOMO energy, making the molecule susceptible to electrophilic attack.

The distribution of these frontier orbitals is also informative. The HOMO is typically localized on the aniline (B41778) ring and the nitrogen atom, indicating these are the primary sites for oxidation and electrophilic attack. The LUMO, conversely, would be distributed over the aromatic system, indicating regions susceptible to nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

| Property | Illustrative Value | Significance |

| HOMO Energy | -5.25 eV | Indicates electron-donating character and susceptibility to oxidation. |

| LUMO Energy | 1.15 eV | Indicates ability to accept electrons; relates to reactivity with nucleophiles. |

| HOMO-LUMO Gap | 6.40 eV | Suggests moderate chemical stability. nih.gov |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

| Total Energy | -850.12 Hartrees | Provides a measure of the molecule's thermodynamic stability. |

Note: These values are illustrative and represent typical data for similar aromatic amines.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, providing detailed insights into conformational dynamics and intermolecular interactions. elifesciences.orgfrontiersin.org An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, allowing for the exploration of the potential energy surface. whiterose.ac.uk

For this compound, MD simulations can reveal the preferred conformations of the bulky tert-butoxy group relative to the aniline ring. These simulations can model the molecule in various environments, such as in a vacuum or in different solvents, to understand how intermolecular forces influence its shape and flexibility. This is particularly important for understanding its behavior in solution, which is relevant to its synthesis and application. chemrxiv.org The simulations can track key dihedral angles and distances to map the conformational landscape and identify the most stable and frequently accessed shapes. frontiersin.org

Table 2: Illustrative Conformational Data from a Simulated Trajectory of this compound

| Parameter | Illustrative Mean Value | Description |

| C-O-C-C Dihedral Angle | 85° (± 15°) | Describes the rotation of the tert-butyl group relative to the ether linkage. |

| C-C-N-H Dihedral Angle | 25° (± 10°) | Describes the pyramidalization and orientation of the amino group. |

| Radius of Gyration | 4.8 Å | A measure of the molecule's compactness. |

| Solvent Accessible Surface Area | 310 Ų | Represents the surface area of the molecule exposed to a solvent. |

Note: These values are illustrative and represent plausible data from an MD simulation.

Prediction of Reactivity and Reaction Sites through Electron Density Mapping

The electron density distribution, which can be calculated using quantum chemical methods, is fundamental to predicting a molecule's reactivity. researchgate.net A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). scielo.org.za

For this compound, the MEP map would show a negative potential (typically colored red) around the nitrogen atom of the amino group and the oxygen of the tert-butoxy group, identifying them as primary sites for electrophilic attack and hydrogen bonding. The aromatic ring, enriched by these electron-donating groups, would also exhibit negative potential, particularly at the ortho and para positions relative to the amino group that are not already substituted. Positive potential (typically colored blue) would be found around the hydrogen atoms of the amino group, indicating their susceptibility to act as hydrogen bond donors. scielo.org.za Such analyses are crucial for predicting how the molecule will interact with other reagents and for understanding its role in chemical reactions. nih.gov

Conformational Analysis and Rotational Barriers (e.g., Atropisomerism in related N-Aryl Anilines)

The presence of a bulky tert-butoxy group at the ortho position of the aniline ring introduces significant steric hindrance, which can restrict rotation around the C-N bond. This phenomenon, known as atropisomerism, occurs when rotation around a single bond is sufficiently hindered to allow for the isolation of conformational isomers (atropisomers). snnu.edu.cnmdpi.com While simple anilines rotate freely, bulky ortho substituents can create a substantial energy barrier to this rotation. bris.ac.ukcsic.es

Computational methods can be used to calculate the rotational energy barrier by mapping the potential energy as a function of the C-C-N-C dihedral angle. A single tert-butyl group at an ortho position has been shown to be sufficient to induce atropisomerism in related anilide systems. bris.ac.uk In the case of this compound, DFT calculations could determine if the rotational barrier is high enough (typically >23 kcal/mol) for the molecule to exist as stable atropisomers at room temperature. mdpi.com Studies on similar N-aryl anilines have shown that both steric bulk and electronic effects of substituents significantly influence the magnitude of these rotational barriers. csic.esresearchgate.net

Table 3: Illustrative Calculated Rotational Barriers for Related Anilines

| Compound | Ortho-Substituent | Calculated Rotational Barrier (kcal/mol) | Potential for Atropisomerism |

| N-Phenyl-2-isopropylaniline | Isopropyl | ~15-18 | Low |

| N-Aryl-2-tert-butyl-6-methylaniline | tert-Butyl, Methyl | >25 | High csic.es |

| This compound | tert-Butoxy | (Estimated) 20-26 | Possible |

Note: The value for this compound is an estimation based on data for structurally similar compounds.

Transition State Modeling for Key Synthetic Steps and Mechanistic Understanding

Understanding the mechanism of a chemical reaction requires characterizing the high-energy transition state (TS) that connects reactants and products. Computational chemistry allows for the modeling of these transient structures, which are impossible to observe directly by experiment. By locating the TS on the potential energy surface and calculating its energy, the activation energy for a reaction step can be determined, providing insight into reaction rates and feasibility.

Key synthetic routes to substituted anilines, such as Buchwald-Hartwig amination or other cross-coupling reactions, can be modeled. bris.ac.uk For a reaction involving this compound, for instance, the formation of a key intermediate or the rate-determining step could be investigated. DFT calculations can model the geometry, energy, and vibrational frequencies of the transition state. For example, in a synthesis involving an aniline, a six-membered cyclic transition state is often proposed, and its stability can be computationally verified. diva-portal.org This mechanistic insight is invaluable for optimizing reaction conditions and developing new synthetic methodologies.

Advanced Research Applications of 2 Tert Butoxy 5 Methylaniline in Organic Synthesis

Utilization as a Versatile Synthetic Intermediate for Complex Molecular Architectures

There is limited specific data in the surveyed literature demonstrating the use of 2-(Tert-butoxy)-5-methylaniline as a versatile synthetic intermediate for constructing complex molecular architectures. In principle, substituted anilines are foundational building blocks in organic synthesis. The structural features of this compound—an aniline (B41778) with a sterically hindering tert-butoxy (B1229062) group at the ortho position and a methyl group at the para position—suggest its utility. The aniline functional group allows for a wide range of transformations, such as diazotization, acylation, and alkylation, which are fundamental steps in building more complex molecules. The tert-butoxy group serves as a bulky protecting group for a phenol (B47542), which can be deprotected under acidic conditions to reveal a hydroxyl group for subsequent reactions. This dual functionality makes it a potentially valuable, though not widely reported, intermediate.

Role in Ligand Design for Catalytic Asymmetric Transformations (e.g., Palladium-Catalyzed Reactions)

While the development of chiral ligands from substituted anilines is a significant area of research for asymmetric catalysis, there are no specific reports found that detail the use of this compound in the design of ligands for catalytic asymmetric transformations.

Research on related structures, such as N-(tert-butyl)-N-methylanilines, has shown their potential in forming ligands with C(aryl)-N(amine) bond axial chirality. researchgate.netjst.go.jp These ligands have been effectively used in palladium-catalyzed asymmetric allylic alkylation reactions, achieving high enantioselectivities. researchgate.netjst.go.jp For instance, chiral aminophosphine (B1255530) ligands derived from axially chiral anilines have been successful in palladium-catalyzed reactions. jst.go.jp

The potential pathway for this compound in this area would involve its derivatization into a chiral phosphine-aniline ligand. The steric bulk of the tert-butoxy group could influence the conformational rigidity and chiral environment of a metal complex, which is crucial for achieving high stereoselectivity in asymmetric catalysis. However, concrete examples and data tables for ligands derived specifically from this compound are not available in the reviewed literature.

Precursor in the Synthesis of Functionalized Organic Compounds

As a substituted aniline, this compound is logically a precursor to more functionalized organic compounds, although specific examples are scarce in the literature. The amino group is a versatile handle for introducing other functionalities. For example, it can undergo palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form diarylamines or N-aryl heterocycles. snnu.edu.cn

The general transformation of anilines into other functional groups is a cornerstone of organic chemistry. upertis.ac.id The presence of the tert-butoxy protecting group suggests a synthetic route where the aniline moiety is reacted first, followed by deprotection and functionalization of the resulting phenolic hydroxyl group. This would allow for the regioselective synthesis of complex bifunctional aromatic compounds. For instance, hydrogenation of a related compound, 4-tert-butyl-2-nitrotoluene, followed by acetylation, yields N-acetyl-5-tert-butyl-2-methylaniline, showcasing a typical functionalization pathway for similar structures. mdpi.com

Strategic Use in Sequential Functionalization and Structural Diversification

The concept of using substituted anilines for sequential functionalization to achieve structural diversification is well-established. researchgate.net This strategy often involves the selective reaction of different C-H bonds or functional groups in a stepwise manner to build molecular complexity efficiently. researchgate.netsemanticscholar.org

For this compound, a hypothetical sequential functionalization strategy could involve:

N-Functionalization: Reaction at the amino group (e.g., acylation, alkylation, or coupling).

C-H Functionalization: Directed or inherent regioselective functionalization of the aromatic ring. Photoredox catalysis has enabled various C-H functionalization reactions on anilines and other heterocycles. nih.gov

Deprotection: Removal of the tert-butyl group to unmask the phenol.

O-Functionalization: Reaction at the newly revealed hydroxyl group.

This stepwise approach would allow for the controlled introduction of different substituents, leading to a diverse library of compounds from a single precursor. While this is a plausible synthetic strategy, published research specifically applying this sequence to this compound was not identified.

Comprehensive Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 2 Tert Butoxy 5 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 2-(tert-butoxy)-5-methylaniline, both ¹H and ¹³C NMR spectra provide critical data for structural confirmation.

In the ¹H NMR spectrum, the protons of the tert-butoxy (B1229062) group typically appear as a sharp singlet, integrating to nine protons. The methyl group protons on the aromatic ring also produce a singlet, integrating to three protons. The aromatic protons exhibit characteristic splitting patterns and chemical shifts that are indicative of their positions on the substituted aniline (B41778) ring. The amine (-NH₂) protons often appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show distinct signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butoxy group. The methyl carbon attached to the aromatic ring will also have a characteristic chemical shift. The aromatic carbons, including the two quaternary carbons attached to the tert-butoxy and amino groups, and the four methine carbons, will resonate in the aromatic region of the spectrum, with their specific shifts influenced by the electronic effects of the substituents.

Detailed analysis of the chemical shifts, integration, and coupling constants in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the this compound structure.

Table 1: Representative ¹H NMR Data for this compound and Related Structures

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| This compound | - | Data not available in search results. |

| N-methylaniline | CDCl₃ | 7.19 (dd, J = 8.4, 7.4 Hz, 2H), 6.70 (t, J = 7.3 Hz, 1H), 6.61 (d, J = 7.7 Hz, 2H), 3.67 (s, 1H), 2.82 (s, 3H) uva.nl |

| 2-methoxy-N-methylaniline | CDCl₃ | 7.11 (dd, J = 10.2, 5.0 Hz, 1H), 6.95 (d, J = 7.9 Hz, 1H), 6.92 – 6.84 (m, 1H), 6.80 (d, J = 7.7 Hz, 1H), 3.98 (s, 3H), 3.02 (d, J = 1.4 Hz, 3H) uva.nl |

Table 2: Representative ¹³C NMR Data for this compound and Related Structures

| Compound | Solvent | Chemical Shift (δ, ppm) |

| This compound | - | Data not available in search results. |

| N-methylaniline | CDCl₃ | 149.3, 129.2, 117.2, 112.4, 30.7 uva.nl |

| 4-(tert-butyl)-N-methylaniline | CDCl₃ | 145.0, 130.8, 127.4, 126.0, 122.1, 109.4, 31.1, 20.3, 17.4 uva.nl |

| 2-methoxy-N-methylaniline | CDCl₃ | 147.1, 139.6, 121.5, 116.4, 109.4, 109.4, 55.4, 30.4 uva.nl |

| 2-Bromo-N-methylaniline | CDCl₃ | 145.97, 132.28, 128.56, 117.60, 110.74, 109.62, 30.61 rsc.org |

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound, HRMS provides an accurate mass measurement that can confirm the molecular formula C₁₁H₁₇NO.

In addition to the molecular ion peak, the mass spectrum of this compound will exhibit characteristic fragmentation patterns. A common fragmentation pathway for tert-butoxy-substituted aromatic compounds is the loss of the tert-butyl group as a stable carbocation, leading to a significant peak in the spectrum. Other fragmentations may involve cleavage of the C-O bond or fragmentation of the aniline ring. The analysis of these fragmentation patterns provides further structural confirmation. Techniques such as APCI-TOF have been used to obtain high-resolution mass spectra for related aniline derivatives. rsc.org

Table 3: High-Resolution Mass Spectrometry Data for Related Aniline Derivatives

| Compound | Ionization Method | Calculated m/z [M+H]⁺ | Found m/z |

| C₂₄H₂₃N₂O₄S | APCI-TOF | 421.1373 | 421.1349 rsc.org |

| C₂₀H₁₄BrN₂O₄S | APCI-TOF | 456.9852 | 456.9856 rsc.org |

| C₁₆H₁₅N₂O₄S | APCI-TOF | 331.0747 | 331.0752 rsc.org |

| C₂₀H₁₄ClN₂O₄S | APCI-TOF | 413.0357 | 413.0345 rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include the N-H stretching vibrations of the primary amine group, which typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic tert-butyl and methyl groups will be observed around 2850-3100 cm⁻¹. The C-O stretching of the ether linkage will produce a strong absorption band, likely in the 1200-1260 cm⁻¹ region. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range. The specific positions and intensities of these bands provide a molecular fingerprint that contributes to the compound's identification. For instance, IR data for related compounds show characteristic peaks for various functional groups. rsc.org

Table 4: Infrared Spectroscopy Data for a Related Aniline Derivative

| Compound | Medium | Characteristic Absorption Bands (ν, cm⁻¹) |

| C₂₄H₂₃N₂O₄S | KBr | 2963, 1516, 1448, 1384, 1344, 1185, 1088, 821, 729, 587 rsc.org |

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. If a suitable single crystal of this compound can be grown, this technique can determine bond lengths, bond angles, and torsional angles with high precision.

The resulting crystal structure would confirm the connectivity of the atoms and reveal the conformation of the tert-butoxy group relative to the aniline ring. Furthermore, analysis of the crystal packing can identify intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the solid-state architecture. While specific X-ray crystallographic data for this compound were not found in the search results, studies on similar molecules demonstrate the power of this technique in elucidating detailed structural features. For example, the crystal structure of 2-amino-3-(N-O-chlorophenylcarboxamido)-3,4-dimethylthiophene has been characterized by X-ray diffraction. scispace.com Similarly, the synthesis and crystal structure of (2-hydroxy-5-methyl phenyl)phenyl methanone (B1245722) have been reported. scispace.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of volatile and semi-volatile compounds like this compound. nih.gov

In a GC-MS analysis, the sample is vaporized and separated on a chromatographic column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. As the separated components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each component.

For this compound, GC-MS can be used to determine its percentage purity by integrating the area of its corresponding peak in the chromatogram. It is also a valuable tool for monitoring the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time to determine the consumption of starting materials and the formation of the desired product. rsc.org The mass spectrum obtained from the GC-MS analysis will show the molecular ion and fragmentation pattern, further confirming the identity of the compound. During GC-MS analysis of related tert-butoxycarbonyl-protected compounds, thermal degradation in the injection port has been observed, which is a potential consideration for the analysis of this compound. nih.gov

Mechanistic Kinetic and Thermodynamic Studies of Reactions Involving 2 Tert Butoxy 5 Methylaniline

Reaction Rate Determination and Kinetic Order Analysis

The determination of reaction rates and the analysis of kinetic orders are fundamental to understanding the mechanism of any chemical reaction. For a reaction involving 2-(tert-butoxy)-5-methylaniline, the rate would typically be determined by monitoring the change in concentration of the reactant or a product over time.

Methodology: Pseudo-first-order conditions are often employed, where the concentration of one reactant is significantly higher than the others, simplifying the rate law. acs.org The reaction progress can be followed using various analytical techniques such as spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC). The order of the reaction with respect to each reactant is then determined by systematically varying their initial concentrations and observing the effect on the initial reaction rate. acs.org

For instance, in the oxidation of anilines, the reaction is often found to be first order with respect to both the aniline (B41778) and the oxidizing agent. acs.org A plot of the logarithm of the reactant concentration versus time would yield a straight line for a first-order reaction, and the slope of this line provides the pseudo-first-order rate constant. acs.org

Interactive Data Table: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Reagent B] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁵ |

This table illustrates how varying reactant concentrations would affect the initial rate, allowing for the determination of the reaction order.

Influence of Steric and Electronic Effects on Reaction Kinetics

The reactivity of this compound is significantly influenced by the steric and electronic effects of its substituents: the tert-butoxy (B1229062) group and the methyl group.

Steric Effects: The bulky tert-butoxy group at the ortho position to the amino group introduces considerable steric hindrance. wikipedia.org This steric bulk can impede the approach of a reagent to the nitrogen atom or the aromatic ring, thereby slowing down the reaction rate compared to less hindered anilines. unive.itpublish.csiro.au For example, in N-acylation or N-alkylation reactions, the large tert-butoxy group would likely decrease the rate of reaction by sterically shielding the nucleophilic amino group. publish.csiro.au Studies on other hindered anilines have demonstrated that increasing steric hindrance on the ring leads to a drop in reaction conversion. unive.it

Electronic Effects:

The tert-butoxy group is an electron-donating group through resonance, increasing the electron density at the ortho and para positions of the aromatic ring. However, its bulky nature can cause it to twist out of the plane of the benzene (B151609) ring, diminishing its resonance effect.

The methyl group at the meta position to the amino group is a weak electron-donating group through induction.

The amino group (-NH₂) is a strong activating group, directing electrophilic substitution to the ortho and para positions.

The combined electronic effects of these groups make the aromatic ring highly activated towards electrophilic substitution. However, the positions of substitution will be directed by the interplay of these activating groups and governed by the steric hindrance of the tert-butoxy group. In reactions where the aniline acts as a nucleophile, the electron-donating groups increase the nucleophilicity of the amino group, which would tend to increase the reaction rate, though this is often counteracted by steric hindrance. marquette.edu

Determination of Activation Parameters (e.g., Activation Energy, Entropy of Activation)

Activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide deeper insight into the transition state of a reaction. These parameters are determined by studying the effect of temperature on the reaction rate constant.

Methodology: The reaction is carried out at several different temperatures, and the rate constant (k) is determined for each temperature. The activation energy can then be calculated from the Arrhenius equation, often by plotting ln(k) versus 1/T. The slope of this plot is equal to -Ea/R, where R is the gas constant. The enthalpy and entropy of activation are subsequently derived from the Eyring equation. cdnsciencepub.com

A large positive entropy of activation might suggest a dissociative mechanism in the transition state, while a large negative value often indicates an associative mechanism with a more ordered transition state. For many reactions involving anilines, the formation of an ordered transition state leads to a negative entropy of activation. cdnsciencepub.com

Interactive Data Table: Hypothetical Temperature Dependence of a Reaction Rate Constant

| Temperature (K) | Rate Constant (k) (s⁻¹) | ln(k) | 1/T (K⁻¹) |

| 298 | 1.2 x 10⁻⁴ | -8.03 | 0.00336 |

| 308 | 2.5 x 10⁻⁴ | -8.29 | 0.00325 |

| 318 | 5.0 x 10⁻⁴ | -7.60 | 0.00314 |

This table provides an example of data used to create an Arrhenius plot and determine activation parameters.

Equilibrium Studies and Thermodynamic Profile of Reactions

Equilibrium studies are crucial for reversible reactions to determine the position of the equilibrium and the thermodynamic feasibility of the process. The thermodynamic profile of a reaction involving this compound would be characterized by the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

Methodology: For a reversible reaction, the equilibrium constant (K) is determined by measuring the concentrations of reactants and products once the system has reached equilibrium. The Gibbs free energy change at a standard state (ΔG°) can then be calculated using the equation ΔG° = -RTln(K).

To construct a full thermodynamic profile, the temperature dependence of the equilibrium constant is studied. A van 't Hoff plot (ln(K) vs. 1/T) allows for the determination of the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) of the reaction. acs.org

A negative ΔH indicates an exothermic reaction, which is favored at lower temperatures.

A positive ΔH indicates an endothermic reaction, favored at higher temperatures.

A positive ΔS indicates an increase in disorder, while a negative ΔS indicates a more ordered system.

For reactions such as the formation of complexes with metal ions or the protonation of the amino group, these thermodynamic parameters provide valuable information about the stability of the products and the driving forces of the reaction. acs.org

Structure Reactivity Relationships and Analog Design in the Context of 2 Tert Butoxy 5 Methylaniline

Impact of Alkoxy Substitution (tert-butoxy) on Aniline (B41778) Reactivity and Selectivity

The reactivity and selectivity of the aniline ring in 2-(tert-butoxy)-5-methylaniline are significantly influenced by the ortho-positioned tert-butoxy (B1229062) group. This influence is a duality of electronic activation and steric hindrance.

Electronic Effects: Alkoxy groups (-OR) are potent activating groups in electrophilic aromatic substitution (EAS) reactions. numberanalytics.com The oxygen atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect (-I effect). libretexts.orgminia.edu.eg However, this is overshadowed by its much stronger electron-donating resonance effect (+M effect), where one of its lone pairs is delocalized into the aromatic π-system. libretexts.orgminia.edu.eg This donation of electron density increases the nucleophilicity of the aromatic ring, making it significantly more reactive towards electrophiles than benzene (B151609). numberanalytics.com This activation stabilizes the carbocation intermediate (the arenium ion) formed during the reaction, thus lowering the activation energy of the substitution. libretexts.org

Steric Effects: While electronically activating, the tert-butoxy group is exceptionally bulky. This steric bulk, often termed the "tert-butyl effect," creates significant spatial hindrance around the positions adjacent to it. researchgate.net In the case of this compound, the tert-butoxy group at position 2 sterically shields the ortho-position 6. This hindrance can impede the approach of an electrophile, reducing the rate of substitution at that site. libretexts.orgnumberanalytics.com Consequently, electrophilic attack is often directed to the less hindered positions of the ring that are still activated by the substituents, primarily the para-position relative to the powerful amino directing group. For example, in the nitration of tert-butylbenzene, the amount of ortho-substituted product is significantly lower than in toluene, highlighting the importance of the substituent's size. libretexts.orgmsu.edu

Influence of Methyl Substitution on Aromatic Ring Activation and Electronic Properties

Electronic Properties: Alkyl groups, such as methyl, are classified as weak electron-donating groups (EDGs). numberanalytics.comwikipedia.org They activate the aromatic ring through a combination of two main mechanisms:

Inductive Effect (+I): The methyl group is less electronegative than the sp²-hybridized carbons of the benzene ring, leading it to donate electron density through the sigma bond. minia.edu.egbloomtechz.com

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the π-system of the aromatic ring. This further increases the ring's electron density. numberanalytics.com

Comparative Reactivity and Selectivity with Isomeric Aniline Derivatives (e.g., 3-(Tert-butoxy)-5-methylaniline)

To understand the specific role of substituent placement, it is useful to compare this compound with a hypothetical isomer, 3-(tert-butoxy)-5-methylaniline .

In This compound , the arrangement of substituents is:

-NH₂ (position 1): A powerful ortho, para-directing activator.

-O-t-Bu (position 2): A bulky, ortho, para-directing activator.

-CH₃ (position 5): A weak ortho, para-directing activator.

The primary feature of this isomer is the direct ortho relationship between the amino and the bulky tert-butoxy groups. This leads to significant steric hindrance at position 6, likely making position 4 (para to the amino group) the most favored site for electrophilic attack, with position 6 being highly disfavored.

In the hypothetical 3-(tert-butoxy)-5-methylaniline , the arrangement would be:

-NH₂ (position 1): A powerful ortho, para-directing activator.

-O-t-Bu (position 3): A bulky, ortho, para-directing activator.

-CH₃ (position 5): A weak ortho, para-directing activator.

The comparative reactivity would differ significantly:

Steric Hindrance: In the 3-substituted isomer, the bulky tert-butoxy group is meta to the amino group. This placement removes the direct steric clash with the amino group's ortho positions (2 and 6). Therefore, the steric hindrance for an incoming electrophile at positions 2, 4, and 6 would be considerably less than the hindrance at position 6 of the 2-substituted isomer.

Electronic Directing Effects: In the 3-substituted isomer, the powerful directing effect of the amino group would activate positions 2, 4, and 6. The tert-butoxy group at position 3 would activate its ortho positions (2 and 4) and its para position (6). The methyl group at 5 would activate its ortho position (6) and its para position (2). All three groups strongly agree on activating positions 2, 4, and 6. Given the reduced steric hindrance compared to the 2-isomer, a mixture of products at these positions would be expected, with the precise ratio depending on the specific electrophile and reaction conditions.

This comparison illustrates that merely changing the position of the tert-butoxy group from 2 to 3 would dramatically alter the steric environment and the synergistic directing effects, leading to different product distributions in chemical reactions.

Principles for Modulating Chemical Properties and Reactivity via Substituent Variation

The structure of this compound serves as an excellent model for understanding how chemical properties can be fine-tuned by altering substituents on an aromatic ring. The key principles involve the strategic manipulation of electronic and steric effects.

Modulating Electronic Effects: The reactivity of the aniline ring can be increased or decreased by swapping the existing substituents for groups with different electronic properties.

Increasing Activation: Replacing the methyl group with a stronger electron-donating group, like a methoxy (B1213986) (-OCH₃), would further increase the ring's electron density and reactivity. acs.org

Decreasing Activation: Replacing the methyl group with an electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, would deactivate the ring. acs.orgmasterorganicchemistry.com EWGs pull electron density from the ring, making it less nucleophilic and less reactive in EAS reactions. wikipedia.org Such groups are typically meta-directors. wikipedia.org

Modulating Steric Effects: The steric profile of the molecule can be adjusted to control regioselectivity.

Reducing Hindrance: Replacing the bulky tert-butoxy group with a smaller alkoxy group, such as methoxy (-OCH₃) or ethoxy (-OCH₂CH₃), would significantly reduce steric hindrance around the ortho position. masterorganicchemistry.com This would increase the likelihood of substitution at that site, leading to a different isomer distribution in the products.

Increasing Hindrance: Introducing other bulky groups at different positions could be used to block certain sites and selectively guide reactions to the remaining accessible and activated positions.

The following table summarizes the characteristics of the functional groups in this compound, providing a basis for selecting alternative substituents.

| Substituent | Position on Ring | Electronic Effect | Steric Effect | Directing Influence (EAS) |

|---|---|---|---|---|

| Amino (-NH₂) | 1 | Strongly Electron-Donating (+M >> -I) | Small | Strongly Activating, Ortho/Para |

| tert-Butoxy (-OC(CH₃)₃) | 2 | Strongly Electron-Donating (+M > -I) | Very Large | Strongly Activating, Ortho/Para (Ortho hindered) |

| Methyl (-CH₃) | 5 | Weakly Electron-Donating (+I, Hyperconjugation) | Small | Weakly Activating, Ortho/Para |

Concluding Remarks and Prospective Research Avenues

Current Challenges and Unexplored Facets in 2-(Tert-butoxy)-5-methylaniline Research

Research into sterically hindered anilines like this compound is often hampered by challenges related to reactivity and selectivity. The bulky tert-butoxy (B1229062) group can significantly impede access to the adjacent amino group, complicating reactions that require direct interaction at this site.

Key Challenges:

Steric Hindrance: The primary challenge is the steric bulk of the tert-butoxy group, which can hinder N-functionalization and coupling reactions. This often necessitates harsher reaction conditions or highly specialized catalytic systems to achieve desirable yields.

Ligand-Base Synergy: Achieving the optimal balance between ligands and bases in transition metal-catalyzed reactions remains a significant hurdle, often requiring extensive, case-by-case optimization. acs.org For a sterically encumbered substrate like this compound, finding a universally applicable catalytic system is improbable.

Atropisomerism and Rotational Barriers: Di- and tri-substituted anilines can exhibit axial chirality (atropisomerism) due to restricted rotation around the N-aryl bond. researchgate.netbris.ac.ukcsic.es While this has been studied in related N-aryl anilines, the specific rotational dynamics and potential for isolating stable atropisomers of derivatives of this compound remain largely unexplored. The interplay between the ortho-tert-butoxy group and other substituents on the nitrogen atom could lead to stable, chiral structures with potential applications in asymmetric catalysis.

Selective Functionalization: The electronic properties of the aniline (B41778) ring are influenced by both the electron-donating amino and methyl groups and the ether linkage of the tert-butoxy group. Achieving regioselective functionalization of the aromatic ring (e.g., halogenation, nitration) without affecting the existing substituents or causing undesired side reactions is a non-trivial synthetic problem.

Unexplored Facets:

Coordination Chemistry: The propensity of nitrogen-containing heterocycles and anilines to coordinate with and potentially deactivate transition metal catalysts is a known issue. acs.org A systematic study of the coordination behavior of this compound with various metal centers has not been undertaken. Understanding these interactions is crucial for designing effective catalysts for its transformation.

Oxidative Chemistry: While the oxidative dearomatization of some 2-methylanilines has been explored, the behavior of this compound under various oxidative conditions is an open area of research. mdpi.com Such reactions could provide access to novel quinone imine-like structures with potential biological activity.

Polymer Science Applications: Anilines are precursors to polyanilines, a class of conducting polymers. The incorporation of the bulky and solubilizing tert-butoxy group could be explored for synthesizing novel soluble and processable conducting polymers with tailored electronic properties.

Potential for Novel Synthetic Methodologies and Catalytic Transformations

Overcoming the challenges associated with this compound requires the development of innovative synthetic methods and catalytic systems. Recent advances in catalysis offer promising avenues for the efficient transformation of this and related sterically hindered anilines.

Novel Synthetic Approaches:

Photoredox/Nickel Dual Catalysis: A groundbreaking approach for C-N bond formation involves the use of nickel-catalyzed photoredox reactions. acs.org The use of tert-butylamine (B42293) as a cost-effective, bifunctional additive that acts as both a ligand and a base has proven effective for coupling various anilines with aryl halides under mild conditions. acs.org Applying this methodology to synthesize N-aryl derivatives of this compound could provide a highly efficient and functional group tolerant route.

| Parameter | Condition | Reference |

| Catalyst | NiBr₂·glyme (5 mol %) | acs.org |

| Photocatalyst | 4CzIPN (0.5 mol %) | acs.org |

| Additive | tert-butylamine | acs.org |

| Solvent | DMA | acs.org |

| Conditions | Blue light irradiation, 25-60 °C | acs.org |

Table 1: General Conditions for Ni-Catalyzed Photoredox C-N Cross-Coupling.

Copper-Catalyzed C-N Coupling: Copper-catalyzed reactions represent a classic yet continuously evolving method for C-N bond formation. scholaris.ca Exploring modern copper catalytic systems, perhaps with specialized ligands like 1,10-phenanthroline, could offer a palladium-free alternative for the arylation of this compound, potentially with different selectivity profiles. scholaris.ca

Prospective Catalytic Transformations:

Asymmetric Catalysis: Chiral N-(tert-butyl)-N-methylanilines have been successfully employed as ligands in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivity (up to 95% ee). researchgate.net This highlights the potential of using this compound as a precursor to a new class of chiral ligands. The synthesis would involve N-methylation and subsequent derivatization to introduce a coordinating group (e.g., diphenylphosphino). These new ligands could then be applied in a range of enantioselective transformations.

Tandem Hydroaminomethylation: Tandem catalytic processes that combine multiple transformations in a single pot offer significant advantages in terms of efficiency and sustainability. Hydroaminomethylation of olefins, which combines hydroformylation and reductive amination, has been developed for various arylamines using dual rhodium and iridium catalytic systems. escholarship.org Investigating the feasibility of using this compound in such tandem reactions could provide direct access to complex alkylated amine products.

C-H Functionalization: Direct C-H functionalization is a powerful tool for molecular synthesis. While challenging, developing conditions for the direct, regioselective C-H amination or arylation of substrates using this compound as the nitrogen source would represent a significant step forward, bypassing the need for pre-functionalized starting materials.

Future Directions in Mechanistic Understanding and Advanced Computational Modeling

A deeper, fundamental understanding of the reaction mechanisms and molecular properties of this compound and its derivatives is essential for rational design and optimization of synthetic strategies. Advanced computational chemistry is poised to play a pivotal role in this endeavor.

Mechanistic Investigations:

Elucidating Reaction Pathways: Detailed mechanistic studies, including kinetic analysis, isotopic labeling experiments, and the isolation and characterization of reaction intermediates, are needed for key transformations. For instance, in the context of Ni-catalyzed cross-couplings, spectroscopic investigations can reveal the nature of the active catalytic system and help understand how additives like tert-butylamine facilitate the reaction. acs.org Similarly, for Pd-catalyzed amination reactions, understanding whether the pathway proceeds via syn-aminopalladation or another mechanism is crucial for controlling stereochemistry. acs.org

Mapping Rotational Energy Landscapes: A combination of dynamic NMR spectroscopy and computational methods can be used to precisely map the energy barriers to rotation around the N-C bonds in N-functionalized derivatives of this compound. csic.es This would quantify the steric and electronic effects that govern atropisomerism and inform the design of stable, chiral ligands or catalysts.

Advanced Computational Modeling:

Predictive Reaction Modeling: Machine learning and other data-driven approaches are emerging as powerful tools in chemistry. By building models based on computed molecular properties of both the aniline and its reaction partners (e.g., electrophiles), it may become possible to predict reaction outcomes, such as yields and selectivity, with greater accuracy. acs.org This would accelerate the discovery of optimal reaction conditions and reduce experimental effort.

In Silico Ligand Design: DFT and other quantum chemical methods can be employed to design novel chiral ligands based on the this compound scaffold. researchgate.net By modeling the transition states of catalytic cycles, researchers can predict which ligand architectures are most likely to induce high levels of enantioselectivity for a given reaction. This computational pre-screening can guide synthetic efforts toward the most promising candidates.

Toxicity and Metabolism Prediction: Before extensive use in materials or as pharmaceutical intermediates, it is prudent to assess potential biological effects. Hybrid computational toxicology models can be used to predict properties such as absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity, providing an early-stage risk assessment. marquette.edu

Q & A

Basic: What are the standard synthetic routes for preparing 2-(tert-butoxy)-5-methylaniline?

Answer:

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A common approach is alkylation of phenol derivatives using tert-butyl alcohol or methyl tert-butyl ether under acidic catalysis (e.g., triflic acid or zeolites) . For example:

- Step 1: Nitration of 5-methylphenol to introduce an amino group.

- Step 2: Alkylation of the hydroxyl group with tert-butyl bromide under basic conditions.

- Step 3: Reduction of the nitro group to an amine using hydrogenation or catalytic methods.

Key challenges include controlling regioselectivity and minimizing side reactions (e.g., over-alkylation). Reaction optimization often requires adjusting temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Answer:

Optimization strategies include:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the tert-butoxy group, while non-polar solvents reduce side reactions .

- Catalyst choice: Zeolites or Lewis acids (e.g., AlCl₃) improve regioselectivity in alkylation steps .

- Temperature control: Lower temperatures (0–5°C) suppress decomposition of sensitive intermediates like nitroarenes.

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) removes impurities. Purity >95% is achievable with careful solvent selection .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR spectroscopy: ¹H and ¹³C NMR confirm the tert-butoxy group (δ ~1.3 ppm for -C(CH₃)₃) and aromatic protons (δ 6.5–7.5 ppm). Discrepancies in integration ratios may indicate incomplete alkylation .

- HPLC-MS: Validates molecular weight (MW = 207.3 g/mol) and detects trace impurities (e.g., unreacted 5-methylaniline).

- FT-IR: Peaks at ~3400 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C ether) confirm functional groups .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

Answer:

Contradictions often arise from:

- Solvent effects: Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter chemical shifts.

- Tautomerism: Amine proton exchange in D₂O can mask NH signals.

- Impurity interference: Residual solvents (e.g., DMF) or starting materials may overlap with target peaks.

Solutions: - Compare data with computational predictions (DFT calculations).

- Use heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm connectivity .

- Cross-validate with alternative techniques (e.g., X-ray crystallography if crystalline) .

Basic: What are the stability and storage recommendations for this compound?

Answer:

The compound is sensitive to:

- Light and oxygen: Store in amber vials under inert gas (N₂/Ar) at –20°C.

- Moisture: Hydrolysis of the ether group can occur in aqueous environments. Use anhydrous solvents for stock solutions .

- pH: Degrades under strong acidic/basic conditions. Stability in DMSO or ethanol is >6 months if stored properly .

Advanced: How can researchers assess the biological activity of this compound in proteomics or enzyme inhibition studies?

Answer:

- Target identification: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to proteins (e.g., kinases or GPCRs) .

- Enzyme assays: Monitor inhibition of target enzymes (e.g., cytochrome P450) via fluorometric or colorimetric substrates. IC₅₀ values are calculated using dose-response curves.

- Cellular uptake: LC-MS quantifies intracellular concentrations after treatment. Adjust protocols for the compound’s logP (~2.5) to enhance membrane permeability .

Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Answer:

- Steric hindrance: The bulky tert-butoxy group directs electrophilic substitution to the para position of the methyl group.

- Electronic effects: The electron-donating tert-butoxy group activates the aromatic ring for nucleophilic attack but deactivates it toward electrophiles.

- Catalytic systems: Pd/C or CuI-mediated Ullmann coupling efficiently forms C-N bonds with aryl halides. DFT studies suggest the tert-butoxy group stabilizes transition states via van der Waals interactions .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid organic solvents for skin decontamination .

- Toxicity: Limited data available; treat as a potential irritant. Conduct Ames tests for mutagenicity if used in biological studies .

Advanced: How can this compound serve as a building block for complex organic architectures?

Answer:

- Functionalization: The amine group undergoes diazotization for introducing halides or sulfonic acids.

- Cross-coupling: Suzuki-Miyaura reactions with boronic acids yield biaryl structures.

- Macrocycle synthesis: Use as a spacer in crown ethers or calixarenes due to its rigid tert-butoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.